(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one
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Overview
Description
(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the piperazine ring. This compound is of significant interest in the field of organic chemistry due to its versatile applications in peptide synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxymethyl Group: The carboxymethyl group is introduced via a carboxylation reaction, often using reagents such as carbon dioxide or carboxylic acids.
Attachment of the Fmoc Group: The Fmoc group is attached to the nitrogen atom of the piperazine ring through a nucleophilic substitution reaction, using Fmoc chloride as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Fmoc chloride and other acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during synthesis. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(R,S)-4-Fmoc-3-carboxymethyl-piperazine: Similar structure but lacks the ketone group.
(R,S)-4-Fmoc-3-carboxymethyl-piperidin-2-one: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
(R,S)-4-Fmoc-3-carboxymethyl-piperazin-2-one is unique due to the presence of both the Fmoc protecting group and the carboxymethyl group on the piperazine ring. This combination provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c24-19(25)11-18-20(26)22-9-10-23(18)21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRZFQYOMMFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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